N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
Description
The compound N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-methoxyethyl-substituted indole moiety at the N1 position of the piperidine ring and a 4-methoxyphenylsulfonyl group at the C1 position. This structure combines aromatic sulfonamide and indole functionalities, which are commonly associated with bioactive properties, including kinase inhibition and receptor modulation .
Properties
Molecular Formula |
C24H29N3O5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-31-17-16-26-13-12-21-22(4-3-5-23(21)26)25-24(28)18-10-14-27(15-11-18)33(29,30)20-8-6-19(32-2)7-9-20/h3-9,12-13,18H,10-11,14-17H2,1-2H3,(H,25,28) |
InChI Key |
CYQSLAXPCFPVJU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxyphenyl sulfonyl group can be added via sulfonylation reactions using appropriate sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-diones, while reduction can produce amines .
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Piperidine-4-Carboxamides
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity
- Sulfonyl Group Modifications: The target compound’s 4-methoxyphenylsulfonyl group differs from the 4-acetamidobenzenesulfonyl group in and the 4-methoxy-3-methylbenzenesulfonyl group in . Methoxy groups generally enhance solubility, while acetamido groups may introduce hydrogen-bonding interactions. In AZD5363 , the 4-amino-piperidine carboxamide core contributes to Akt binding, suggesting that the target compound’s indole and sulfonyl groups may similarly modulate kinase affinity.
Indole vs. Heterocyclic Moieties
- The target’s N1-(2-methoxyethyl)indole contrasts with pyridinone () and pyrrolopyrimidine () substituents in analogs. Indole derivatives are known for serotonin receptor interactions, but their role here is speculative without direct data.
Pharmacokinetic (PK) Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
